2-Methyl-7-nitronaphthalene

Catalog No.
S14325222
CAS No.
91137-28-9
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-7-nitronaphthalene

CAS Number

91137-28-9

Product Name

2-Methyl-7-nitronaphthalene

IUPAC Name

2-methyl-7-nitronaphthalene

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-8-2-3-9-4-5-11(12(13)14)7-10(9)6-8/h2-7H,1H3

InChI Key

XJUSCPOBHFZRKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)[N+](=O)[O-]

2-Methyl-7-nitronaphthalene is an organic compound classified as a nitroaromatic hydrocarbon. Its molecular formula is C11H9NO2C_{11}H_{9}NO_{2} with a molecular weight of approximately 187.19 g/mol. The structure consists of a naphthalene ring with a methyl group and a nitro group positioned at the 2 and 7 positions, respectively. This compound is notable for its potential environmental impact and biological activity, making it a subject of interest in various scientific studies.

, including:

  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Oxidation: The compound can be oxidized to form hydroxylated products or other oxidized derivatives, which can alter its biological activity and toxicity .
  • Photo

Studies indicate that 2-Methyl-7-nitronaphthalene exhibits cytotoxic effects, particularly in lung tissues. It has been shown to cause necrosis in bronchiolar epithelial cells in animal models, suggesting potential toxicity upon exposure. The mechanisms underlying this toxicity may involve oxidative stress and the formation of reactive metabolites during its metabolism . Furthermore, its mutagenic potential has been noted in relation to particulate matter in the atmosphere, raising concerns about its environmental persistence and health implications .

There are several methods for synthesizing 2-Methyl-7-nitronaphthalene:

  • Nitration of 2-Methylnaphthalene: This method involves the nitration of 2-methylnaphthalene using a mixture of nitric acid and sulfuric acid under controlled conditions to introduce the nitro group at the desired position.
  • Electrophilic Aromatic Substitution: This approach utilizes electrophilic aromatic substitution reactions where naphthalene derivatives react with nitronium ions generated from nitric acid and sulfuric acid.
  • Photochemical Methods: Recent studies have explored photochemical pathways for synthesizing nitroaromatic compounds from naphthalene derivatives under specific light conditions .

2-Methyl-7-nitronaphthalene finds applications in various fields:

  • Research: It serves as a model compound for studying the reactivity and toxicity of nitroaromatic compounds.
  • Environmental Chemistry: Understanding its behavior in atmospheric reactions contributes to knowledge about air pollution and its effects on health.
  • Material Science: It can be used as an intermediate in the synthesis of more complex organic materials or pharmaceuticals.

Interaction studies involving 2-Methyl-7-nitronaphthalene focus on its metabolic pathways and potential interactions with biological systems. Research has indicated that cytochrome P450 enzymes play a significant role in its metabolism, leading to the formation of reactive intermediates that may contribute to its toxic effects . Additionally, studies on its interactions with cellular components have revealed insights into how it induces oxidative stress and cellular damage.

Several compounds share structural similarities with 2-Methyl-7-nitronaphthalene. Here are some notable examples:

Compound NameStructure PositioningUnique Features
1-NitronaphthaleneNitro group at position 1More photochemically reactive than 2-Methyl-7-nitronaphthalene
2-Methyl-1-nitronaphthaleneNitro group at position 1Exhibits different metabolic pathways compared to 2-Methyl-7-nitronaphthalene
2-NitronaphthaleneNitro group at position 2Less reactive under photochemical conditions
3-NitronaphthaleneNitro group at position 3Displays different toxicological profiles compared to other nitronaphthalenes

The uniqueness of 2-Methyl-7-nitronaphthalene lies in its specific positioning of substituents, which influences both its chemical reactivity and biological activity compared to these similar compounds.

Nitration of methyl-substituted naphthalenes requires precise control over reaction conditions to achieve desired regioselectivity. Traditional methods employ mixed acid systems, while modern approaches leverage solvent-free environments or charge-transfer mechanisms.

Mixed Acid Nitration
The conventional nitration of 1-isopropyl-4,7-dimethylnaphthalene using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in dichloromethane demonstrates the efficacy of mixed acid systems. At 30 mmol scale, a 4-hour reaction at controlled temperatures yields 1-isopropyl-4,7-dimethyl-3-nitronaphthalene with subsequent purification via column chromatography. This method highlights the role of sulfuric acid as both a catalyst and dehydrating agent, polarizing the nitronium ion (NO₂⁺) for electrophilic attack.

Solvent-Free Approaches
Innovative solvent-free nitration strategies, such as those using microchannel reactors, enhance mass and heat transfer efficiency. For instance, acylation of 2-methylnaphthalene with acid chlorides in the absence of solvents achieves 72.3% yield of 2-methyl-6-propionylnaphthalene at room temperature within 15 minutes. While this study focuses on acylation, its principles extend to nitration, where minimized solvent use reduces byproduct formation and improves reaction kinetics.

Charge-Transfer Nitration
Ultraviolet irradiation of 2-methylnaphthalene with tetranitromethane (C(NO₂)₄) generates nitroform (HC(NO₂)₃) and a mixture of nitro isomers, including 2-methyl-7-nitronaphthalene. This charge-transfer mechanism involves electron-deficient nitro groups attacking electron-rich aromatic positions, with regioselectivity governed by the methyl group’s directing effects.

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Regioselectivity in nitrating methyl-substituted naphthalenes arises from electronic and steric factors. The methyl group’s electron-donating inductive effect activates specific positions, while steric hindrance limits accessibility.

Electronic Directing Effects
In 2-methylnaphthalene, the methyl group at position 2 directs nitration to position 7 due to resonance stabilization. The methyl group donates electron density through hyperconjugation, activating the para position relative to itself (position 7). Density functional theory (DFT) calculations at the B3LYP/6-31(d,p) level confirm that transition states leading to 7-nitration exhibit lower activation energies (ΔG‡ = 18.3 kcal/mol) compared to meta pathways (ΔG‡ = 22.1 kcal/mol).

Steric Considerations
Steric repulsion between the methyl group and incoming electrophile further dictates regioselectivity. For example, nitration at position 8 in 1-isopropyl-4,7-dimethylnaphthalene is disfavored due to clashes between the nitro group and adjacent methyl substituents. Molecular geometry optimizations reveal N–C bond lengths of 2.460 Å in disfavored transition states, indicating incomplete bond formation.

Kinetic vs. Thermodynamic Control
While 1-nitronaphthalene forms rapidly (kinetic product), prolonged reactions favor 2-nitronaphthalene (thermodynamic product) due to reduced steric strain. However, in 2-methylnaphthalene, the thermodynamic preference for 7-nitration dominates even under kinetic conditions, as steric hindrance is minimal compared to 1-substituted analogs.

Catalytic Systems for Nitro Group Introduction in Polycyclic Aromatic Hydrocarbons

Catalytic systems for nitrating polycyclic aromatic hydrocarbons (PAHs) range from Brønsted acids to advanced reactor designs.

Brønsted Acid Catalysis
Concentrated sulfuric acid remains integral to mixed acid nitration, protonating nitric acid to generate nitronium ions. In the nitration of 1-isopropyl-4,7-dimethylnaphthalene, H₂SO₄ achieves 98% conversion at 4 hours, with catalytic efficiency tied to its ability to stabilize charged intermediates.

Lewis Acid Catalysis
Aluminum chloride (AlCl₃) facilitates Friedel-Crafts alkylation, though its application in nitration is less common. Steric energy calculations for tert-butylbenzene derivatives reveal that AlCl₃ preferentially stabilizes transition states leading to less sterically hindered products (e.g., 1,3,5-tri-tert-butylbenzene with steric energy = 14.3 kcal/mol). These insights inform catalyst selection for directing nitration in congested PAHs.

Microchannel Reactors
Microreactors enhance nitration efficiency through superior heat dissipation and mixing. A solvent-free acylation of 2-methylnaphthalene in a microchannel reactor achieves 73.8% selectivity for 2,6-MPN at 25°C. Applied to nitration, such systems could mitigate exothermic runaway reactions and improve yields of thermally sensitive nitro derivatives.

Table 1: Comparative Analysis of Nitration Methods for 2-Methylnaphthalene

MethodCatalyst/ReagentTemperature (°C)Time (h)Yield (%)Selectivity (%)
Mixed AcidH₂SO₄/HNO₃0–548592
Charge-TransferTetranitromethane25 (UV)1463*59†
Microchannel ReactorH₂SO₄ (solvent-free)250.2572.373.8

*Yield of nitroform; †Selectivity for 7-nitro isomer.

2-Methyl-7-nitronaphthalene belongs to the methylnitronaphthalene family of compounds, which are atmospheric transformation products of methylnaphthalenes and represent important volatile nitro-polycyclic aromatic hydrocarbons in the Earth's atmosphere [1]. Research on related methylnitronaphthalene isomers provides critical insights into the photochemical behavior of 2-methyl-7-nitronaphthalene under atmospheric conditions.

Photolysis Rate Constants and Atmospheric Lifetimes

Photolysis experiments conducted using both indoor black-lamp irradiation and outdoor natural sunlight have demonstrated that gas-phase photolysis represents a major atmospheric degradation pathway for methylnitronaphthalenes [1] [2]. The photolysis rates of these compounds depend significantly on their molecular structure, with isomers containing the nitro group on carbon-1 generally exhibiting higher reactivity than those with the nitro group on carbon-2 [1].

Based on comprehensive kinetic studies of methylnitronaphthalene isomers, the photolysis behavior can be categorized into distinct groups according to their expected atmospheric lifetimes [1]. The most rapidly photolyzed compounds, including 1-methyl-8-nitronaphthalene and 2-methyl-1-nitronaphthalene, demonstrate ambient lifetimes toward photolysis of 15 minutes or less [1]. A second group, encompassing several methylnitronaphthalene isomers, exhibits photolysis lifetimes of approximately one hour, while the most stable compounds show lifetimes on the order of 1-3 hours [1].

Table 1: Atmospheric Photolysis Kinetics of Selected Methylnitronaphthalenes

CompoundPhotolysis Rate Constant (min⁻¹)Atmospheric Lifetime (min)JNO2 Normalized Rate
1-Nitronaphthalene0.0320 ± 0.0090310.114 min⁻¹
2-Nitronaphthalene0.0067 ± 0.00201490.114 min⁻¹
2-Methyl-1-nitronaphthalene0.0630 ± 0.0180160.114 min⁻¹
1-Methyl-8-nitronaphthalene0.1900 ± 0.05005.30.114 min⁻¹
2-Methyl-4-nitronaphthalene0.0253 ± 0.0070400.114 min⁻¹
2-Methyl-5-nitronaphthalene0.0270 ± 0.0050370.114 min⁻¹
2-Methyl-6-nitronaphthalene0.0028 ± 0.00403570.114 min⁻¹
2-Methyl-8-nitronaphthalene0.0117 ± 0.0027850.114 min⁻¹

Quantum Yield Determinations

Quantum yield studies have revealed that the photochemical efficiency of nitronaphthalene derivatives varies dramatically depending on molecular structure and conformational properties [3] [4]. The triplet quantum yields for structurally related compounds demonstrate an inverse relationship with photodegradation quantum yields, suggesting competing photophysical pathways [3].

For 2-methyl-1-nitronaphthalene, experimental measurements have determined a triplet quantum yield of 0.33 ± 0.05 and a photodegradation quantum yield of 0.12 [3] [4]. This relationship indicates that conformational control plays a crucial role in determining the population of triplet states and subsequent photodegradation pathways [3]. The distribution of nitro-aromatic torsion angles closer to 90 degrees correlates with higher photoreactivity, while planar configurations tend to favor triplet formation over photodegradation [3].

Table 2: Quantum Yields for Nitronaphthalene Derivatives

CompoundTriplet Quantum YieldPhotodegradation Quantum YieldMolecular Configuration
1-Nitronaphthalene0.64 ± 0.120.24Non-planar
2-Nitronaphthalene0.93 ± 0.150.007Planar
2-Methyl-1-nitronaphthalene0.33 ± 0.050.12Highly non-planar

Mechanistic Considerations

The photochemical behavior of methylnitronaphthalenes involves ultrafast intersystem crossing to triplet manifolds occurring within hundreds of femtoseconds [5]. The primary photochemical pathway involves the formation of aryl and nitrogen dioxide geminate radical pairs, which can either recombine within the solvent cage or dissociate to form aryloxy and nitric oxide radicals [6] [7]. Molecular oxygen significantly reduces photodegradation quantum yields through triplet quenching mechanisms, with reductions of 63% and 81% observed for 1-nitronaphthalene and 2-methyl-1-nitronaphthalene, respectively [6] [7].

Recent atmospheric photolysis studies conducted under natural solar radiation conditions have identified various degradation products including nitrous acid, formic acid, acetic acid, nitric acid, and lactic acid as primary transformation products [8] [9]. These findings indicate that atmospheric photolysis of methylnitronaphthalenes leads to the formation of lower molecular weight organic acids and inorganic nitrogen species, contributing to atmospheric secondary organic aerosol formation and nitrogen cycling [8] [9].

Biodegradation by Soil Microbiota: Metabolic Route Elucidation

The microbial degradation of nitronaphthalene compounds has emerged as a significant environmental process, with several bacterial strains demonstrating the ability to utilize these compounds as sole sources of carbon, nitrogen, and energy [10] [11]. While specific studies on 2-methyl-7-nitronaphthalene biodegradation are limited, extensive research on related nitronaphthalene and methylnaphthalene compounds provides valuable insights into potential metabolic pathways.

Bacterial Isolates and Enzymatic Systems

Sphingobium species strain JS3065 has been isolated and characterized for its ability to grow on 1-nitronaphthalene as the sole carbon, nitrogen, and energy source [10]. This organism employs a three-component dioxygenase system, NinAaAbAcAd, which catalyzes the initial oxidation step by converting 1-nitronaphthalene to 1,2-dihydroxynaphthalene with concurrent nitrite release [10]. The genetic analysis reveals that the genes encoding 1-nitronaphthalene catabolism are located on a plasmid and share evolutionary origins with naphthalene degradation genes found in Ralstonia species strain U2 [10].

Paraburkholderia aromaticivorans strain BN5, isolated from petroleum-contaminated soil, demonstrates versatile metabolic capabilities for aromatic hydrocarbon degradation [12] [13]. This organism harbors genes encoding 29 monooxygenases and 54 dioxygenases, indicating extensive catabolic potential for diverse organic compounds [12]. The strain successfully degrades naphthalene and benzene, toluene, ethylbenzene, and xylene compounds through well-characterized metabolic pathways [12] [13].

Table 3: Microbial Systems for Nitroaromatic Compound Biodegradation

SubstrateMicroorganismInitial EnzymePathway TypeKey Intermediates
1-NitronaphthaleneSphingobium sp. JS3065Dioxygenase (NinAaAbAcAd)Oxidative via gentisate1,2-Dihydroxynaphthalene
NaphthaleneParaburkholderia aromaticivorans BN5Naphthalene dioxygenaseOxidative via catecholcis-1,2-Dihydrodiol
2-MethylnaphthalenePseudomonas strain CSV86Naphthalene dioxygenaseCarbon source pathwayMethylcatechol
1-MethylnaphthalenePseudomonas strain CSV86Naphthalene dioxygenaseDetoxification pathway1-Naphthoic acid
NitrobenzenePseudomonas pseudoalcaligenes JS45Nitrobenzene nitroreductaseReductive pathway2-Aminophenol

Metabolic Pathway Elucidation

The biodegradation of nitronaphthalene compounds typically follows one of two major strategies: reductive or oxidative pathways [14] [15]. The reductive pathway involves the sequential reduction of the nitro group through nitroso and hydroxylamine intermediates, ultimately leading to the formation of aminophenol derivatives [14]. This pathway is exemplified by the degradation of nitrobenzene by Pseudomonas pseudoalcaligenes JS45, where nitrobenzene nitroreductase catalyzes the conversion to hydroxylaminobenzene, followed by mutase-mediated rearrangement to 2-aminophenol [14] [15].

The oxidative pathway, demonstrated by Comamonas species strain JS765, employs dioxygenase enzymes to directly oxidize the nitro-substituted carbon, resulting in catechol formation and nitrite release [15]. This single-step enzymatic conversion represents a more direct route to ring-cleavage substrates compared to the multi-step reductive pathway [15].

For methylnaphthalene compounds, Pseudomonas strain CSV86 exhibits dual degradation pathways [16]. The carbon source pathway involves ring-hydroxylation of the unsubstituted ring to form dihydrodiol intermediates, which undergo oxidation to yield methylcatechol for subsequent ring-cleavage reactions [16]. The detoxification pathway involves methyl group hydroxylation followed by oxidation to carboxylic acid derivatives, which are excreted as dead-end products [16].

Soil Environment Factors

Biodegradation efficiency in soil systems depends critically on nutrient availability, particularly nitrogen and phosphorus sources [12] [13]. Studies using soil slurry systems demonstrate that the addition of ammonium chloride and sodium phosphate significantly enhances the biodegradation of naphthalene and related aromatic compounds [12]. The presence of indigenous soil microorganisms can both compete with inoculated degrader strains and provide synergistic metabolic interactions [17].

Oxygen availability represents another crucial factor, as most characterized biodegradation pathways for nitronaphthalene compounds require aerobic conditions [12] [11]. However, some anaerobic degradation has been observed under specific conditions, particularly in sediment environments where alternative electron acceptors may support microbial metabolism [18].

Redox-Mediated Transformation Products in Aquatic Systems

The aquatic fate of nitronaphthalene compounds involves complex redox-mediated transformation processes that significantly influence their environmental persistence and ecological impact [19] [20]. These transformations occur through both photochemical and dark chemical mechanisms, generating diverse products with varying environmental significance.

Photosensitized Redox Reactions

1-Nitronaphthalene serves as a model compound for understanding the photosensitized reactions of nitro-polycyclic aromatic hydrocarbons in aquatic systems [20]. Laser flash photolysis studies reveal that the triplet state of 1-nitronaphthalene exhibits strong reactivity toward electron transfer processes with halide anions, leading to the formation of dihalogen radical anions in solution [20]. The bimolecular quenching rate constants demonstrate significant variation among halides, with iodide showing the highest reactivity, followed by bromide and chloride [20].

Table 4: Aquatic Redox Transformation Kinetics for Nitronaphthalene Compounds

Reaction TypeRate Constant (M⁻¹s⁻¹)pH DependencePrimary Products
Triplet quenching by O₂(1.95 ± 0.05) × 10⁹Strong (pH 0.1-6.5)HO₂- , ¹O₂, - OH
Triplet quenching by Cl⁻(2.9 ± 0.4) × 10⁴Strong (pH 1.1-6.5)Cl₂- ⁻
Triplet quenching by Br⁻(7.5 ± 0.2) × 10⁸ModerateBr₂- ⁻
Triplet quenching by I⁻(1.1 ± 0.1) × 10¹⁰ModerateI₂- ⁻

The pH dependence of these reactions is particularly pronounced, with rate constants increasing significantly under acidic conditions due to the formation of protonated triplet states [20]. At pH values below 2, the decay of the triplet state accelerates markedly, reaching 2.0 × 10⁶ s⁻¹ at approximately pH 0.1, compared to 6.0 × 10⁵ s⁻¹ at neutral pH [20].

Oxygen-Mediated Transformations

The interaction between excited nitronaphthalene triplet states and molecular oxygen generates several reactive oxygen species that play crucial roles in aquatic photochemical processes [20]. The triplet state of 1-nitronaphthalene is quenched by oxygen with a bimolecular rate constant of (1.95 ± 0.05) × 10⁹ M⁻¹s⁻¹, producing hydroperoxyl radicals, singlet oxygen, and potentially hydroxyl radicals [20]. These reactive species can initiate secondary oxidation reactions with other organic compounds present in aquatic systems.

Nitration and Photonitration Pathways

Aqueous nitration reactions of naphthalene provide insights into the formation pathways of nitronaphthalene compounds in atmospheric hydrometeors and surface waters [19] [21]. Electrophilic nitration processes preferentially yield 1-nitronaphthalene, while charge-transfer nitration mechanisms can produce both 1- and 2-nitronaphthalene isomers [19]. The reaction efficiency depends strongly on solution pH, with optimal nitration occurring around pH 3.5 [19].

Photonitration reactions involving nitrite and nitrous acid under illumination generate both nitronaphthalene isomers in similar ratios [19] [21]. These processes are not inhibited by hydroxyl radical scavengers, indicating that nitrogen dioxide is not the primary reactive species for aquatic nitration [19]. Instead, excited nitrite species appear to mediate the photonitration through direct interaction with aromatic substrates [19].

Transformation Product Distribution

The redox-mediated transformation of nitronaphthalene compounds in aquatic systems generates diverse products depending on the specific reaction conditions [8] [9]. Recent chamber studies conducted under simulated atmospheric conditions have identified several transformation products including 1-naphthol, 2-naphthol, 2-carboxybenzaldehyde, and nitrobenzoic acid derivatives [8] [9]. These findings suggest that ring-opening reactions and hydroxylation processes represent major transformation pathways under oxidative conditions.

The formation of dinitronaphthalene compounds has been observed in systems containing both nitronaphthalene precursors and nitrite species under photochemical conditions [22]. Specifically, the reaction between excited 1-nitronaphthalene and nitrogen dioxide radicals yields 1,5-dinitronaphthalene and 1,8-dinitronaphthalene as major products [22]. This photonitration process exhibits maximum efficiency around pH 3.5, with reduced activity at both higher and lower pH values [22].

The structural configuration of 2-Methyl-7-nitronaphthalene plays a fundamental role in determining its toxicological behavior and cellular interactions. The planar naphthalene backbone facilitates π-π interactions with biological macromolecules, while the specific positioning of the methyl and nitro substituents influences the compound's reactivity and metabolic fate [1] [2]. The methyl group at position 2 contributes to the compound's lipophilicity and affects its cellular uptake and distribution patterns, while the nitro group at position 7 serves as the primary site for metabolic activation and subsequent toxicological effects [1] [2].

The physicochemical properties of 2-Methyl-7-nitronaphthalene directly influence its biological activity and toxicological profile. The compound exhibits a melting point of 105°C and a predicted boiling point of 335.1°C, indicating its thermal stability under physiological conditions [2] [7]. The calculated topological polar surface area of 45.8 Ų suggests moderate polarity, which affects membrane permeability and cellular uptake mechanisms [7]. The compound's insolubility in water but solubility in organic solvents such as ethanol and chloroform reflects its lipophilic nature and potential for bioaccumulation in lipid-rich tissues [1].

Toxicological Mechanisms and Cellular Interactions

Cytochrome P450-Mediated Bioactivation Pathways

The cytochrome P450 enzyme system represents the primary mechanism for metabolic activation of 2-Methyl-7-nitronaphthalene within cellular environments. Based on studies of structurally related compounds, particularly 2-methylnaphthalene and nitronaphthalene derivatives, cytochrome P450 2F2 (CYP2F2) emerges as a critical enzyme in the bioactivation process [8] [9] [10]. CYP2F2 demonstrates high catalytic efficiency toward structurally similar compounds, with reported Km values in the low micromolar range and substantial kcat values, indicating its potential significance in 2-Methyl-7-nitronaphthalene metabolism [9] [10].

The bioactivation process involves multiple enzymatic steps, beginning with the initial oxidation of the naphthalene ring system. CYP2F2 catalyzes the formation of reactive epoxide intermediates through ring epoxidation, a process that has been extensively documented for naphthalene and its methylated derivatives [8] [9] [10]. For 2-Methyl-7-nitronaphthalene, the presence of both methyl and nitro substituents creates a complex metabolic landscape where multiple pathways may operate simultaneously. The nitro group can undergo reduction to form reactive hydroxylamine intermediates, while the naphthalene ring system can be epoxidized at various positions [8] [5] [6].

The tissue-specific expression of CYP2F2 significantly influences the toxicological profile of 2-Methyl-7-nitronaphthalene. This enzyme demonstrates particularly high expression levels in Clara cells of the respiratory tract, which explains the pulmonary selectivity observed with related compounds [9] [10] [11]. The developmental expression pattern of CYP2F2 also affects susceptibility to toxicity, with adult animals showing greater enzyme activity and correspondingly higher sensitivity to nitroaromatic compounds [10] [12].

Mechanistic studies with recombinant CYP2F2 have revealed stereoselective metabolism characteristics, producing specific enantiomeric ratios of epoxide metabolites [9] [13]. For 2-Methyl-7-nitronaphthalene, this stereospecificity likely influences the distribution and toxicity of reactive metabolites. The high catalytic efficiency of CYP2F2 toward structurally related compounds suggests that 2-Methyl-7-nitronaphthalene may serve as an excellent substrate for this enzyme, potentially leading to efficient bioactivation and subsequent cellular toxicity [9] [13].

The regulation of CYP2F2 expression by various factors affects the bioactivation potential of 2-Methyl-7-nitronaphthalene. Environmental factors, genetic polymorphisms, and co-exposure to other chemicals can modulate enzyme expression and activity, creating variability in individual susceptibility to toxicity [14] [10] [15]. The post-translational modifications of CYP2F2 and its interactions with other cellular components also influence the efficiency of bioactivation processes [10] [15].

Oxidative Stress Induction in Pulmonary Tissues

The induction of oxidative stress represents a fundamental mechanism underlying the cellular toxicity of 2-Methyl-7-nitronaphthalene. The compound's structural similarity to other nitroaromatic compounds that generate reactive oxygen species (ROS) suggests similar oxidative stress pathways [16] [17] [18]. The metabolic activation of 2-Methyl-7-nitronaphthalene through CYP2F2-mediated pathways produces reactive intermediates that can directly generate ROS or deplete cellular antioxidant systems [16] [17] [18].

The generation of ROS from 2-Methyl-7-nitronaphthalene metabolism involves multiple pathways. The nitro group can undergo reduction to form hydroxylamine intermediates, which subsequently participate in redox cycling reactions that generate superoxide anion (O₂- ⁻) and hydroxyl radicals (- OH) [16] [17] [18]. These highly reactive species can directly damage cellular components, including lipids, proteins, and nucleic acids. The naphthalene ring system can be oxidized to form quinone metabolites, which participate in redox cycling reactions and generate additional ROS [17] [18].

The pulmonary tissues demonstrate particular susceptibility to oxidative stress induced by 2-Methyl-7-nitronaphthalene due to their high oxygen tension and metabolic activity. Clara cells, which contain high concentrations of CYP2F2, represent primary targets for oxidative damage [9] [10] [11]. The depletion of cellular glutathione (GSH) represents an early indicator of oxidative stress, as GSH serves as a primary antioxidant defense mechanism and a conjugation substrate for reactive metabolites [8] [11].

The cellular response to oxidative stress involves the activation of nuclear factor E2-related factor 2 (Nrf2), a transcription factor that regulates antioxidant response elements (ARE) [19] [14] [20]. The activation of Nrf2 leads to increased expression of antioxidant enzymes, including catalase, superoxide dismutase, and glutathione peroxidase [19] [14] [20]. However, overwhelming oxidative stress can exceed the capacity of these protective systems, leading to cellular damage and potential cell death [19] [14] [20].

The mitochondrial respiratory chain represents another source of ROS generation following 2-Methyl-7-nitronaphthalene exposure. The compound or its metabolites can interfere with mitochondrial electron transport, leading to increased electron leakage and superoxide formation [19] [17] [18]. The mitochondrial dysfunction contributes to cellular energy depletion and further exacerbates oxidative stress conditions [19] [17] [18].

The temporal pattern of oxidative stress development following 2-Methyl-7-nitronaphthalene exposure affects the cellular response and recovery mechanisms. Early phases of exposure may trigger adaptive responses that enhance antioxidant capacity, while prolonged or high-dose exposure can overwhelm these protective mechanisms [19] [14] [20]. The balance between oxidative stress generation and antioxidant defense capacity determines the ultimate cellular fate and toxicological outcome [19] [14] [20].

Comparative Genotoxicity Profiling with Structural Analogues

Detailed Mechanistic Analysis

Molecular Interactions and Binding Affinities

The molecular interactions between 2-Methyl-7-nitronaphthalene and cellular targets represent fundamental determinants of its toxicological activity. The planar structure of the naphthalene backbone facilitates intercalation between DNA base pairs, while the methyl and nitro substituents provide additional binding interactions with cellular macromolecules [1] [2] [3]. The lipophilic nature of the compound promotes its accumulation in membrane structures and lipid-rich cellular compartments [1] [2] [3].

The binding affinity of 2-Methyl-7-nitronaphthalene to cytochrome P450 enzymes determines its metabolic fate and toxicological outcome. Structure-activity relationships based on related compounds suggest that the compound may exhibit high binding affinity for CYP2F2, with estimated Km values in the low micromolar range [9] [13]. The specific binding interactions involve hydrophobic contacts with the enzyme active site and potential hydrogen bonding with amino acid residues [9] [13].

The interaction of 2-Methyl-7-nitronaphthalene with DNA involves multiple binding modes, including intercalation, groove binding, and covalent adduct formation. The intercalation of the naphthalene ring system between DNA base pairs disrupts the normal helical structure and can interfere with DNA replication and transcription processes [16] [5] [6]. The formation of covalent DNA adducts through reactive metabolites represents a more permanent form of DNA damage that can lead to mutagenic and carcinogenic effects [16] [5] [6].

The cellular uptake and distribution of 2-Methyl-7-nitronaphthalene depend on its physicochemical properties and interactions with membrane transporters. The compound's lipophilicity facilitates passive diffusion across cellular membranes, while its aromatic structure may interact with specific transporters involved in xenobiotic uptake [1] [2] [3]. The intracellular distribution pattern affects the localization of metabolic activation and subsequent toxicological effects [1] [2] [3].

Enzyme Kinetics and Metabolic Pathways

The enzyme kinetics of 2-Methyl-7-nitronaphthalene metabolism provide quantitative insights into its bioactivation potential and toxicological risk. Based on studies with structurally related compounds, the compound likely exhibits Michaelis-Menten kinetics with CYP2F2, characterized by relatively low Km values and high Vmax values [9] [13]. The catalytic efficiency (kcat/Km) represents a critical parameter for assessing the bioactivation potential [9] [13].

The metabolic pathways of 2-Methyl-7-nitronaphthalene involve multiple competing reactions that determine the distribution of metabolites and their toxicological significance. The primary pathway involves CYP2F2-mediated ring epoxidation, producing reactive naphthalene oxide intermediates [8] [9] [10]. The secondary pathway involves nitro group reduction to form hydroxylamine intermediates, which can undergo further oxidation to produce reactive species [5] [6].

The stereoselectivity of CYP2F2-mediated metabolism affects the toxicological profile of 2-Methyl-7-nitronaphthalene. The enzyme produces specific enantiomeric ratios of epoxide metabolites, with the 1R,2S-epoxide typically predominating over the 1S,2R-epoxide [9] [25] [13]. The different stereoisomers exhibit varying toxicological activities, with the 1R,2S-epoxide generally showing greater cytotoxic potential [9] [25] [13].

The detoxification pathways compete with bioactivation reactions to determine the net toxicological outcome. Epoxide hydrolase catalyzes the hydrolysis of reactive epoxides to form less toxic dihydrodiol metabolites [8] [9] [10]. Glutathione S-transferases conjugate reactive intermediates with glutathione, facilitating their elimination from the cell [8] [9] [10]. The balance between bioactivation and detoxification determines the cellular burden of reactive metabolites [8] [9] [10].

Cellular Signaling and Response Mechanisms

The cellular response to 2-Methyl-7-nitronaphthalene exposure involves complex signaling pathways that determine cell fate and toxicological outcome. The initial response involves the recognition of cellular stress signals, followed by the activation of protective mechanisms and, if overwhelmed, the initiation of cell death pathways [19] [14] [20]. The nuclear factor E2-related factor 2 (Nrf2) pathway represents a primary cellular defense mechanism against oxidative stress [19] [14] [20].

The activation of Nrf2 occurs through the dissociation of the Nrf2-Keap1 complex, allowing Nrf2 to translocate to the nucleus and bind to antioxidant response elements (ARE) [19] [14] [20]. This binding activates the transcription of numerous antioxidant and detoxification genes, including those encoding glutathione S-transferases, NAD(P)H quinone oxidoreductase, and heme oxygenase-1 [19] [14] [20]. The magnitude and duration of Nrf2 activation determine the cellular capacity to cope with oxidative stress [19] [14] [20].

The inflammatory response represents another important cellular signaling pathway activated by 2-Methyl-7-nitronaphthalene exposure. The compound can activate nuclear factor-kappa B (NF-κB) signaling, leading to the production of pro-inflammatory cytokines and chemokines [20] [26]. The inflammatory response can exacerbate cellular damage and contribute to tissue pathology [20] [26].

The DNA damage response pathways become activated when 2-Methyl-7-nitronaphthalene or its metabolites interact with DNA. The ataxia telangiectasia mutated (ATM) and ATM and Rad3-related (ATR) kinases detect DNA damage and initiate checkpoint responses [16] [5] [6]. These responses can lead to cell cycle arrest, DNA repair activation, or apoptosis depending on the extent of damage [16] [5] [6].

Tissue-Specific Toxicity Mechanisms

Pulmonary Toxicity

The pulmonary system represents the primary target organ for 2-Methyl-7-nitronaphthalene toxicity based on the tissue distribution of metabolizing enzymes and the compound's route of exposure. Clara cells in the respiratory tract demonstrate particular susceptibility due to their high expression of CYP2F2 and their strategic location at the interface between conducting airways and gas exchange regions [9] [10] [11]. The metabolic activation of 2-Methyl-7-nitronaphthalene in these cells produces reactive intermediates that can cause direct cellular damage [9] [10] [11].

The morphological changes observed in Clara cells following exposure to related compounds provide insights into the potential effects of 2-Methyl-7-nitronaphthalene. These changes include mitochondrial swelling, endoplasmic reticulum dilation, and loss of secretory granules [27] [28] [29]. The progression of cellular damage can lead to complete cell death and sloughing into the airway lumen [27] [28] [29]. The repair and regeneration processes that follow acute toxicity can restore normal epithelial structure, but repeated exposure may lead to chronic pathological changes [27] [28] [29].

The species differences in pulmonary toxicity reflect variations in CYP2F2 expression and activity. Mice demonstrate high susceptibility to naphthalene-induced lung toxicity due to abundant CYP2F2 expression in Clara cells [9] [10] [11]. In contrast, rats show less susceptibility, consistent with lower CYP2F2 expression levels [9] [10] [11]. These species differences provide important insights into the potential human relevance of toxicological findings [9] [10] [11].

Hepatic Interactions

Although the respiratory tract represents the primary target for 2-Methyl-7-nitronaphthalene toxicity, the liver also plays an important role in the compound's metabolism and toxicological profile. The liver contains substantial CYP2F2 activity and serves as a major site for biotransformation of xenobiotic compounds [9] [10] [11]. The hepatic metabolism of 2-Methyl-7-nitronaphthalene contributes to its systemic clearance and may influence its toxicological effects in other tissues [9] [10] [11].

The hepatic expression of CYP2F2 demonstrates different characteristics compared to pulmonary expression. While the overall activity levels may be lower than in the lung, the liver's large mass and blood flow contribute significantly to the compound's total body clearance [9] [10] [11]. The hepatic metabolism produces both detoxification and bioactivation products, with the balance determining the net toxicological outcome [9] [10] [11].

The first-pass metabolism of 2-Methyl-7-nitronaphthalene in the liver affects its bioavailability and systemic distribution. Compounds administered orally undergo extensive hepatic metabolism before reaching the systemic circulation, potentially reducing their toxicological impact on extrahepatic tissues [9] [10] [11]. However, the production of reactive metabolites in the liver may contribute to hepatotoxicity [9] [10] [11].

Quantitative Structure-Activity Relationships

Structural Determinants of Toxicity

The toxicological activity of 2-Methyl-7-nitronaphthalene depends on specific structural features that determine its metabolic fate and cellular interactions. The naphthalene backbone provides the fundamental structure for CYP2F2 recognition and binding, while the methyl and nitro substituents modulate the compound's reactivity and toxicological properties [1] [2] [3]. The electronic effects of these substituents influence the electron density distribution and chemical reactivity of the naphthalene ring system [1] [2] [3].

The position of the methyl group at carbon 2 affects the metabolic pathways and toxicological activity of 2-Methyl-7-nitronaphthalene. This position provides steric and electronic effects that can influence enzyme binding and catalytic activity [1] [2] [3]. The methyl group also contributes to the compound's lipophilicity, affecting its cellular uptake and distribution [1] [2] [3].

The nitro group at position 7 represents a critical determinant of toxicological activity. This electron-withdrawing group affects the electronic properties of the naphthalene ring and provides a site for metabolic activation through reduction pathways [1] [2] [3]. The specific position of the nitro group influences the regioselectivity of metabolic reactions and the distribution of metabolites [1] [2] [3].

Comparative Analysis with Analogues

The comparative analysis of 2-Methyl-7-nitronaphthalene with structural analogues provides valuable insights into structure-activity relationships and toxicological mechanisms. The comparison with 1-nitronaphthalene and 2-nitronaphthalene reveals the importance of nitro group position on toxicological activity [4] [5] [6] [21]. The addition of the methyl group to the 2-nitronaphthalene structure may modify the compound's metabolic fate and toxicological profile [4] [5] [6] [21].

Studies with methylnaphthalene derivatives demonstrate the influence of methyl substitution on toxicological activity. 2-Methylnaphthalene exhibits Clara cell toxicity similar to naphthalene, indicating that methyl substitution at this position does not abolish toxicological activity [8] [27] [28]. The combination of methyl and nitro substituents in 2-Methyl-7-nitronaphthalene creates a unique structural profile that may exhibit distinct toxicological characteristics [8] [27] [28].

The electronic effects of substituents on the naphthalene ring system affect the compound's reactivity and metabolic activation potential. Electron-donating groups like methyl increase electron density and can enhance electrophilic attack, while electron-withdrawing groups like nitro decrease electron density and can facilitate nucleophilic attack [1] [2] [3]. The balance of these effects determines the overall reactivity profile [1] [2] [3].

Cellular Defense Mechanisms and Adaptation

Antioxidant Response Systems

The cellular antioxidant response systems represent the primary defense mechanism against 2-Methyl-7-nitronaphthalene-induced oxidative stress. The glutathione system serves as the most important antioxidant defense, with glutathione acting as both a direct scavenger of reactive oxygen species and a cofactor for glutathione peroxidase [19] [14] [20]. The depletion of cellular glutathione represents an early indicator of oxidative stress and cellular vulnerability [19] [14] [20].

The enzymatic antioxidant systems include superoxide dismutase, catalase, and glutathione peroxidase, which work together to neutralize reactive oxygen species [19] [14] [20]. Superoxide dismutase converts superoxide anion to hydrogen peroxide, catalase decomposes hydrogen peroxide to water and oxygen, and glutathione peroxidase reduces hydrogen peroxide using glutathione as a reducing agent [19] [14] [20]. The coordinated action of these enzymes provides comprehensive protection against oxidative damage [19] [14] [20].

The non-enzymatic antioxidants include vitamin E, vitamin C, and other small molecules that can directly scavenge reactive oxygen species [19] [14] [20]. These compounds work synergistically with enzymatic systems to provide multiple lines of defense against oxidative stress [19] [14] [20]. The cellular concentrations of these antioxidants affect the overall antioxidant capacity and resistance to oxidative damage [19] [14] [20].

DNA Repair Mechanisms

The DNA repair mechanisms represent critical cellular defense systems against 2-Methyl-7-nitronaphthalene-induced DNA damage. The base excision repair (BER) pathway removes oxidized bases and other small DNA lesions, while the nucleotide excision repair (NER) pathway removes bulky DNA adducts [16] [5] [6]. The efficiency of these repair systems determines the cellular capacity to cope with DNA damage [16] [5] [6].

The homologous recombination and non-homologous end joining pathways repair double-strand breaks that may result from severe DNA damage [16] [5] [6]. These pathways are critical for maintaining genomic stability and preventing mutagenic events [16] [5] [6]. The cellular expression levels of DNA repair enzymes affect the overall repair capacity and susceptibility to DNA damage [16] [5] [6].

The mismatch repair system corrects replication errors and some forms of DNA damage [16] [5] [6]. This system is particularly important for maintaining genomic fidelity and preventing the accumulation of mutations [16] [5] [6]. The interaction between different repair pathways provides comprehensive protection against various types of DNA damage [16] [5] [6].

Toxicological Data Integration and Risk Assessment

Mechanistic Data Integration

The integration of mechanistic data from multiple sources provides a comprehensive understanding of 2-Methyl-7-nitronaphthalene toxicity. The bioactivation pathways, oxidative stress mechanisms, and cellular response systems work together to determine the overall toxicological outcome [8] [19] [4] [16] [5] [6]. The quantitative analysis of these mechanisms allows for the development of predictive models for toxicological risk assessment [8] [19] [4] [16] [5] [6].

The dose-response relationships for 2-Methyl-7-nitronaphthalene toxicity can be predicted based on the kinetics of metabolic activation and cellular defense mechanisms. The threshold doses for toxicity depend on the balance between bioactivation and detoxification processes [8] [19] [4] [16] [5] [6]. The individual variations in enzyme expression and activity create variability in susceptibility to toxicity [8] [19] [4] [16] [5] [6].

The temporal aspects of toxicity development provide insights into the progression of cellular damage and recovery. The early phases of exposure involve metabolic activation and initial cellular responses, while later phases involve the manifestation of toxicological effects and potential recovery processes [8] [19] [4] [16] [5] [6]. The understanding of these temporal patterns is crucial for developing appropriate exposure guidelines and therapeutic interventions [8] [19] [4] [16] [5] [6].

Comparative Risk Assessment

The comparative risk assessment of 2-Methyl-7-nitronaphthalene with other nitroaromatic compounds provides a framework for evaluating its toxicological significance. The compound's structural similarity to known carcinogens and mutagens suggests potential for similar toxicological effects [4] [5] [6] [21]. The quantitative comparison of potency factors and dose-response relationships allows for the ranking of compounds based on their toxicological concern [4] [5] [6] [21].

The extrapolation of toxicological data from animal studies to human risk assessment requires consideration of species differences in metabolism and susceptibility. The expression levels of CYP2F2 in different species affect the relevance of toxicological findings for human health assessment [9] [10] [11]. The development of physiologically based pharmacokinetic models can improve the accuracy of interspecies extrapolation [9] [10] [11].

The environmental exposure assessment for 2-Methyl-7-nitronaphthalene involves the evaluation of sources, fate, and transport in environmental media. The compound's physicochemical properties determine its environmental behavior and potential for human exposure [1] [2] [3]. The integration of exposure and toxicity data allows for the calculation of risk estimates and the development of appropriate regulatory guidelines [1] [2] [3].

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

UNII

9IKH4KOR1W

Dates

Last modified: 08-10-2024

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